t-boc-N-amido-PEG9-azide is a specialized chemical compound that combines a polyethylene glycol (PEG) moiety with an azide group and a tert-butoxycarbonyl (Boc)-protected amino group. This compound is notable for its hydrophilic nature, which enhances solubility in aqueous environments, making it particularly useful in various chemical and biological applications. The azide functionality allows for participation in click chemistry reactions, facilitating the formation of stable linkages with other molecules.
t-boc-N-amido-PEG9-azide is classified as a PEG derivative, specifically designed for use in organic synthesis and bioconjugation processes. It is commercially available from various suppliers, including Benchchem and CD Bioparticles, which provide detailed information regarding its synthesis, properties, and applications .
The synthesis of t-boc-N-amido-PEG9-azide typically involves several key steps:
The synthesis may be performed on both small and large scales, with industrial methods often employing continuous flow reactors to maintain consistent product quality. Reaction conditions are optimized for maximum efficiency, focusing on factors such as temperature, solvent choice, and reaction time .
t-boc-N-amido-PEG9-azide features a molecular formula of C25H52N4O11 and a molecular weight of 556.7 g/mol. The structure includes:
The compound's structural characteristics contribute to its solubility and reactivity, making it suitable for diverse applications in medicinal chemistry and materials science .
t-boc-N-amido-PEG9-azide participates in several significant chemical reactions:
These reactions are typically conducted in aqueous or organic solvents at room temperature, allowing for versatility in application settings .
The mechanism of action of t-boc-N-amido-PEG9-azide primarily revolves around its azide functionality:
This mechanism facilitates the attachment of various ligands or therapeutic agents to target molecules, enhancing their efficacy in drug delivery systems .
t-boc-N-amido-PEG9-azide exhibits several notable physical properties:
Key chemical properties include:
Relevant data indicate that the compound maintains high purity levels (typically ≥98%) when synthesized properly .
t-boc-N-amido-PEG9-azide has a wide range of scientific applications:
The versatility afforded by its structure makes t-boc-N-amido-PEG9-azide particularly valuable in both research and industrial contexts .
t-Boc-N-Amido-PEG9-Azide features a linear molecular architecture with three defined segments: the Boc-protected carbamate group (–NHCOOC(CH₃)₃), a hydrophilic PEG9 spacer (comprising nine ethylene oxide units), and a terminal azide functionality (–N₃). This arrangement yields a molecule with a molecular weight of 582.7 g/mol and the molecular formula C₂₅H₅₀N₄O₁₁. The PEG9 spacer bridges the Boc-protected amido group and the azide, creating a 39.2 Å molecular chain that provides substantial spatial separation between conjugated entities. This extended length is crucial for minimizing steric hindrance during conjugations involving bulky biomolecules, such as antibodies or proteins. Characterized by high purity (typically ≥95%), this linker is stable at -20°C but requires protection from moisture and prolonged exposure to light to maintain reactivity [2] [4].
Table 1: Structural Parameters of t-Boc-N-Amido-PEG9-Azide
Parameter | Value | Significance |
---|---|---|
CAS Number | 2112731-50-5 | Unique chemical identifier |
Molecular Formula | C₂₅H₅₀N₄O₁₁ | Defines elemental composition |
Molecular Weight | 582.7 g/mol | Impacts pharmacokinetics of conjugates |
Purity | ≥95% | Ensures reproducibility in reactions |
Functional Groups | Boc-amine, Azide | Enables sequential, chemoselective conjugation |
PEG Units | 9 (PEG9) | Determines spacer length (39.2 Å) and flexibility |
Storage Stability | -20°C, dry, dark | Preserves azide integrity and Boc protection |
Functionally, t-Boc-N-Amido-PEG9-Azide operates as a non-cleavable linker, forming permanent bonds between conjugated molecules. This property is essential for applications requiring high in vivo stability, such as antibody-drug conjugates where premature cleavage would reduce efficacy or increase off-target toxicity. The linker’s structural uniformity ensures consistent pharmacokinetic profiles in therapeutic conjugates, while the PEG component contributes to enhanced water solubility, preventing aggregation of hydrophobic payloads like chemotherapeutic agents [2] [4].
The PEG9 spacer in t-Boc-N-Amido-PEG9-Azide serves as a critical structural modulator, imparting significant improvements in aqueous solubility and overall biocompatibility. Comprising nine repeating ethylene oxide units (–(CH₂CH₂O)₉–), this hydrophilic chain enhances solubility in aqueous media by forming hydrogen bonds with water molecules. This property is indispensable for bioconjugation reactions involving biomolecules (e.g., peptides, antibodies), which typically occur in water-based buffers. Without this spacer, the conjugation efficiency of hydrophobic drug molecules would be severely compromised due to precipitation or aggregation [3] [4].
Beyond solubility, the PEG9 spacer provides exceptional molecular flexibility, allowing conjugated entities (e.g., targeting ligands and payloads) to move independently. This flexibility is critical for maintaining the biological activity of conjugated biomolecules, as rigid linkers could constrain them in non-functional conformations. Additionally, PEG spacers reduce nonspecific binding to proteins and cells—a phenomenon known as the "stealth effect"—which prolongs circulation time in biological systems. This characteristic is particularly advantageous in drug delivery systems where extended plasma half-life translates to improved therapeutic efficacy [1] [6].
Table 2: Comparative Impact of PEG Spacer Length on Linker Performance
PEG Length | Molecular Weight (g/mol) | Solubility Enhancement | Steric Shielding Efficiency | Primary Applications |
---|---|---|---|---|
PEG3 | 318.37 | Moderate | Low | Small molecule probes |
PEG6 | 450.53 | High | Moderate | Peptide-drug conjugates |
PEG9 | 582.69 | Very High | High | Antibody-drug conjugates |
PEG15 | 847.01 | Extreme | Very High | Nanoparticle functionalization |
The length of the PEG spacer also directly influences binding kinetics and receptor engagement. For instance, in PROTACs (proteolysis-targeting chimeras), a PEG9 spacer optimally connects the E3 ligase ligand and the target protein binder, facilitating ternary complex formation necessary for targeted protein degradation. Shorter spacers may fail to bridge the required distance between interacting proteins, while longer spacers (e.g., PEG15) could introduce entropic penalties or increased immunogenicity. Thus, PEG9 represents a balanced choice for many bioconjugation applications, offering substantial solubility and flexibility without the drawbacks of excessive size [3] [8].
The bifunctionality of t-Boc-N-Amido-PEG9-Azide stems from two orthogonal reactive groups: the terminal azide (–N₃) and the Boc-protected amine. Each group enables distinct conjugation chemistries, allowing sequential, site-specific modifications essential for synthesizing complex bioconjugates.
Azide Functionality:The terminal azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming a stable 1,2,3-triazole linkage with terminal alkynes under mild conditions (room temperature, aqueous buffers). This reaction is highly bioorthogonal, meaning it proceeds efficiently without interfering with native biological functionalities. Alternatively, the azide undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes (e.g., DBCO or BCN), eliminating the need for cytotoxic copper catalysts. This is particularly valuable for conjugations involving live cells or copper-sensitive biomolecules. The azide’s kinetic stability ensures it remains inert toward most biological nucleophiles until exposed to a compatible cycloaddition partner [4] [6].
Boc-Protected Amine:The Boc group (–OC(CH₃)₃) masks the amine functionality as a stable carbamate, preventing unintended reactions during azide-focused conjugations. Deprotection is achieved under mild acidic conditions (e.g., 20–50% trifluoroacetic acid in dichloromethane, 30 minutes), revealing a primary amine ready for further modification. This deprotected amine can be coupled with carboxylic acids via carbodiimide-mediated reactions (e.g., EDC/NHS), forming stable amide bonds. Alternatively, it reacts with NHS esters, isocyanates, or aldehydes, enabling diverse conjugation pathways. The Boc protection strategy is favored over other groups (e.g., Fmoc) due to its compatibility with PEG backbones and resistance to nucleophilic attack during storage [4] [5] [7].
Table 3: Reactivity Profiles of Functional Groups in t-Boc-N-Amido-PEG9-Azide
Functional Group | Reaction Partners | Reaction Conditions | Product Formed | Applications |
---|---|---|---|---|
Azide (–N₃) | Terminal alkynes | Cu²⁺, RT, aqueous/organic solvent | 1,2,3-Triazole | Bioconjugation via Click Chemistry |
Strained cyclooctynes (DBCO) | RT, no catalyst, pH 6–8 | Triazole | Live-cell labeling | |
Boc-Protected Amine | TFA/DCM (20–50%) | 30 min, RT | Free amine (–NH₂) | Deprotection step |
Free Amine (–NH₂) | NHS esters | pH 7–9, RT | Amide bond | Protein/peptide conjugation |
Carboxylic acids (EDC/NHS) | pH 4.5–6.0, RT | Amide bond | Small molecule drug attachment |
Sequential Conjugation Strategy:The orthogonal reactivity of these groups enables a modular, stepwise approach to bioconjugate synthesis. A typical workflow begins with:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7